Hydrolytic Stability: Meta-Isopropylphenyl Chloroformate vs. Phenyl Chloroformate
The hydrolytic stability of 3-isopropylphenyl carbonochloridate can be inferred from class-level data on related chloroformates. Phenyl chloroformate (unsubstituted) exhibits a hydrolysis half-life of 1.4 minutes at 19.6°C [1]. In contrast, isopropyl chloroformate (aliphatic analog) has a measured hydrolysis half-life of 4.6 minutes at 25°C [2]. Aryl chloroformates with alkyl substituents are generally less reactive toward hydrolysis than their unsubstituted counterparts due to electron-donating effects that increase ground-state stabilization [3]. The meta-isopropylphenyl derivative is therefore expected to be approximately 2- to 3-fold more stable in aqueous environments than phenyl chloroformate, translating to longer shelf-life under controlled storage conditions and reduced risk of premature decomposition during aqueous workups or storage [4].
| Evidence Dimension | Hydrolysis half-life (aqueous, near-ambient temperature) |
|---|---|
| Target Compound Data | Estimated 2.8-4.2 min (extrapolated from class data) at 25°C |
| Comparator Or Baseline | Phenyl chloroformate: 1.4 min at 19.6°C [1]; Isopropyl chloroformate: 4.6 min at 25°C [2] |
| Quantified Difference | Estimated 2- to 3-fold longer half-life vs. phenyl chloroformate |
| Conditions | Pure water, neutral pH, 19.6-25°C (literature values for comparators) |
Why This Matters
Enhanced hydrolytic stability reduces procurement risks associated with decomposition during shipping and storage, and may allow for less stringent exclusion of moisture during certain synthetic procedures compared to phenyl chloroformate.
- [1] National Academies of Sciences, Engineering, and Medicine. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20. Table 2-62. Washington (DC): National Academies Press (US); 2016. View Source
- [2] National Academies of Sciences, Engineering, and Medicine. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20. Table 2-26. Washington (DC): National Academies Press (US); 2016. View Source
- [3] Kevill DN, D'Souza MJ. Correlation of the rates of solvolysis of phenyl chloroformate. J Chem Soc, Perkin Trans 2. 1997;(9):1721-1724. View Source
- [4] Queen A. Kinetics of the hydrolysis of acyl chlorides in pure water. Can J Chem. 1967;45(14):1619-1629. View Source
